2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile
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Overview
Description
2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile is a complex organic compound that features a quinoline core substituted with bromine and nitro groups, linked to a pyridine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the quinoline ring.
Bromination: Addition of the bromine atom to the quinoline ring.
Coupling Reaction: Formation of the bond between the quinoline and pyridine rings.
Nitrile Introduction: Addition of the nitrile group to the final structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: The bromine atom could be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Medicinal Chemistry: Investigation as a potential drug candidate for various diseases.
Biological Probes: Use in the development of fluorescent probes for biological imaging.
Medicine
Antimicrobial Agents: Potential use as an antimicrobial or antiviral agent.
Cancer Research: Investigation of its cytotoxic effects on cancer cells.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile would depend on its specific application. For instance, as a drug candidate, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-nitroquinoline: A simpler analogue with similar functional groups.
2-Amino-5-bromopyridine: Another compound with a pyridine ring and bromine substitution.
2-Methylpropanenitrile: A simpler nitrile compound.
Uniqueness
2-(5-((6-Bromo-3-nitroquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile is unique due to its combination of functional groups and structural complexity, which may confer unique chemical reactivity and biological activity compared to simpler analogues.
Properties
IUPAC Name |
2-[5-[(6-bromo-3-nitroquinolin-4-yl)amino]pyridin-2-yl]-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c1-18(2,10-20)16-6-4-12(8-22-16)23-17-13-7-11(19)3-5-14(13)21-9-15(17)24(25)26/h3-9H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXWGSQUQJHDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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